molecular formula C13H17ClO3S B125028 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride CAS No. 154445-78-0

2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride

Cat. No.: B125028
CAS No.: 154445-78-0
M. Wt: 288.79 g/mol
InChI Key: HLJKUZUILACRPQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in arginine metabolism.

Molecular Mechanism

It is known to be used as a reagent for introducing the Pbf protection in arginine’s guanidine group , suggesting that it may interact with biomolecules at the molecular level

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride typically involves the reaction of 2,3,5-trimethylphenol with chlorosulfonic acid . The reaction proceeds under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product . The compound is then purified through crystallization or distillation techniques to obtain the final product suitable for various applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO3S/c1-7-8(2)12(18(14,15)16)9(3)10-6-13(4,5)17-11(7)10/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKUZUILACRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400246
Record name 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154445-78-0
Record name 2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuransulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154445-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4,6,7-Pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80400246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Benzofuransulfonyl chloride, 2,3-dihydro-2,2,4,6,7-pentamethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Reactant of Route 2
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Reactant of Route 3
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Reactant of Route 4
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Reactant of Route 5
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2,4,6,7-Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride
Customer
Q & A

Q1: Why is Pbf-Cl used in peptide synthesis, and what challenges are associated with its use?

A: Pbf-Cl is utilized as a protecting group for the guanidine side chain of arginine during peptide synthesis [, ]. This protection is crucial to prevent unwanted side reactions and ensure the desired peptide sequence is formed.

Q2: What strategies have been explored to improve the efficiency of Pbf-Cl utilization in peptide synthesis?

A: Researchers have investigated methods to optimize the reaction conditions and minimize drawbacks associated with Pbf-Cl. One approach involves using a phase-transfer catalyst like tetraethylammonium bromide (TEBA) during the Pbf group introduction []. This catalyst accelerates the reaction and reduces Pbf-Cl hydrolysis, leading to improved yields. Another strategy involves adding cyclohexylamine during the salt formation step with Cbz-Arg(Pbf)-OH, further enhancing the product quality []. A patent describes a synthetic method that reduces the required amount of Pbf-Cl to 1.1 times the amount of arginine, minimizing waste and costs compared to traditional methods requiring twice the amount [].

Q3: Beyond peptide synthesis, are there other applications for Pbf-Cl?

A: While the provided articles focus on peptide synthesis, Pbf-Cl's ability to act as a sulfonylating agent suggests potential applications in other areas. For example, it could be explored for modifying the properties of polymers or surfaces. One study describes grafting Pbf-Cl onto poly(butylene adipate-co-terephthalate) (PBAT) films using ultrasound to impart antibacterial properties []. This modification resulted in films capable of disrupting the cell envelope of bacteria like Escherichia coli, highlighting Pbf-Cl's potential in developing novel antimicrobial materials.

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